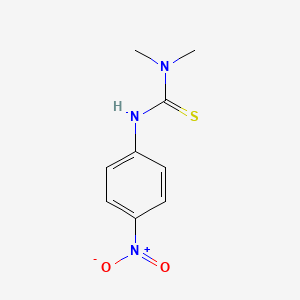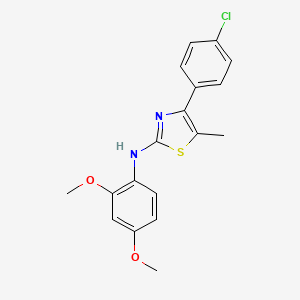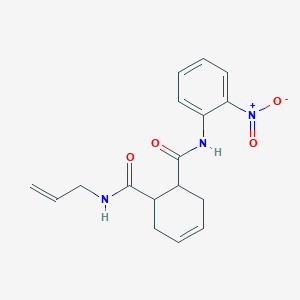
N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
MPEP selectively blocks the N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is involved in the regulation of synaptic plasticity and neuronal signaling. By blocking this receptor, MPEP reduces the excitatory signaling in the brain and modulates the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
Studies have shown that MPEP has a wide range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, improve cognitive function in Fragile X syndrome, and reduce drug-seeking behavior in addiction models. MPEP has also been shown to modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPEP is its selectivity for the N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for more precise targeting of this receptor. However, MPEP has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments. Additionally, the use of MPEP in animal models may not fully reflect its effects in humans, which can limit its translational potential.
Direcciones Futuras
There are several future directions for the study of MPEP. One area of research is the development of more potent and selective N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide antagonists, which can improve the efficacy and specificity of this class of drugs. Another area of research is the investigation of the potential therapeutic applications of MPEP in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of MPEP in combination with other drugs or therapies may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of MPEP involves several steps, starting with the reaction of 4-methylbenzylamine with 2-bromoethylbenzene to form N-(4-methylphenyl)-N-(2-phenylethyl)amine. This compound is then reacted with p-toluenesulfonyl chloride to form N-(4-methylphenyl)-N-(2-phenylethyl)-p-toluenesulfonamide, which is subsequently reacted with glycine to form MPEP.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. MPEP has also been studied for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-19-12-14-21(15-13-19)25(29(27,28)22-10-6-3-7-11-22)18-23(26)24-17-16-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWHQEBRRITEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5135199.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B5135206.png)

![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135228.png)
![2-iodo-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5135236.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-3-butyl-5-methyldihydro-2(3H)-furanone](/img/structure/B5135244.png)
![N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B5135270.png)

![(3R*,4R*)-1-[2,2-dimethyl-3-(4-morpholinyl)propyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5135285.png)
![5-[5-(2-chlorophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5135289.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5135293.png)
![5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B5135300.png)
